molecular formula C8H8F2N2O4 B10912309 1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10912309
M. Wt: 234.16 g/mol
InChI Key: JADVMTBXWCCPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the following structural formula:

CH3COOCH2CF2C(NH)C(O)OH\text{CH}_3\text{COOCH}_2\text{CF}_2\text{C}(\text{NH})\text{C}(\text{O})\text{OH} CH3​COOCH2​CF2​C(NH)C(O)OH

This compound belongs to the class of pyrazole derivatives and contains both a difluoroethyl group and a methoxycarbonyl group

Preparation Methods

Synthetic Routes: The synthesis of 1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid involves Knoevenagel-type reactions. Specifically:

Industrial Production Methods: Information on industrial-scale production methods for this specific compound is limited. research and development efforts may explore scalable synthetic routes for commercial production.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The carboxylic acid group can participate in substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: These reactions can yield derivatives with altered functional groups.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Chemical Biology: It may serve as a probe for studying biological processes.

    Industry: Applications in materials science, catalysis, or specialty chemicals are possible.

Mechanism of Action

The compound’s mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers may compare this compound with other pyrazole derivatives, emphasizing its distinctive features.

Properties

Molecular Formula

C8H8F2N2O4

Molecular Weight

234.16 g/mol

IUPAC Name

2-(2,2-difluoroethyl)-4-methoxycarbonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H8F2N2O4/c1-16-8(15)4-2-11-12(3-5(9)10)6(4)7(13)14/h2,5H,3H2,1H3,(H,13,14)

InChI Key

JADVMTBXWCCPOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)CC(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.